molecular formula C22H28O2 B195234 Levonorgestrel EP Impurity V CAS No. 14009-70-2

Levonorgestrel EP Impurity V

Cat. No. B195234
CAS RN: 14009-70-2
M. Wt: 324.5 g/mol
InChI Key: NXKYEZGQCNWQRT-SPQGHWSVSA-N
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Description

Levonorgestrel EP Impurity V, also known as 13-Ethyl-3-methoxy-18,19-dinor-17α-pregna-1,3,5(10)-trien-20-yn-17-ol (as per EP), is an impurity of Levonorgestrel . It is developed using various organic synthesis and analytical techniques .


Molecular Structure Analysis

The molecular formula of Levonorgestrel EP Impurity V is C22H28O2, and its molecular weight is 324.5 . The IUPAC name is (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol .


Physical And Chemical Properties Analysis

Levonorgestrel EP Impurity V has a molecular formula of C22H28O2 and a molecular weight of 324.5 . Additional physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

1. Endometrial Receptivity and Fertility Control

Levonorgestrel has been studied for its effects on endometrial receptivity markers, crucial for understanding fertility regulation. A study by Meng et al. (2009) investigated the impact of levonorgestrel on endometrial receptivity factors in a three-dimensional endometrial construct. Interestingly, levonorgestrel did not affect the expression of these markers, in contrast to other fertility-regulating drugs like mifepristone. This finding suggests levonorgestrel's potential role in fertility control without altering endometrial receptivity, which is vital for embryo implantation and successful pregnancy (Meng, Andersson, Bentin-Ley, Gemzell‐Danielsson, & Lalitkumar, 2009).

2. Analytical Methods in Pharmaceutical Analysis

In pharmaceutical analysis, accurate separation of chiral compounds, including levonorgestrel, is essential. Gazdag, Szepesi, and Mihályfi (1988) explored high-performance liquid chromatographic methods for separating levonorgestrel enantiomers, focusing on its purity testing and the simultaneous determination of enantiomeric and non-isomeric impurities. Their research contributes to the understanding of analytical techniques for quality control in pharmaceuticals containing levonorgestrel (Gazdag, Szepesi, & Mihályfi, 1988).

3. Environmental Impact and Soil Adsorption

Levonorgestrel, as an endocrine-disrupting chemical, poses environmental risks. Tang, Shi, Li, Xia, Hu, and Cao (2012) conducted research to understand the adsorption properties and degradation dynamics of levonorgestrel in various soils. They found that total organic carbon significantly influences levonorgestrel's adsorption, highlighting the environmental considerations necessary for managing the disposal and environmental impact of levonorgestrel-containing products (Tang, Shi, Li, Xia, Hu, & Cao, 2012).

Safety And Hazards

While specific safety and hazard information for Levonorgestrel EP Impurity V is not detailed in the available resources, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar compounds . Levonorgestrel, the parent compound, is suspected of causing cancer and may damage fertility .

properties

IUPAC Name

(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O2/c1-4-21-12-10-18-17-9-7-16(24-3)14-15(17)6-8-19(18)20(21)11-13-22(21,23)5-2/h2,7,9,14,18-20,23H,4,6,8,10-13H2,1,3H3/t18-,19-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKYEZGQCNWQRT-AANPDWTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levonorgestrel EP Impurity V

CAS RN

14009-70-2
Record name 13-ETHYL-3-METHOXY-18,19-DINOR-17.ALPHA.-PREGNA-1,3,5(10)-TRIEN-20-YN-17-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCF0F7MT4V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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